molecular formula C23H22N4O3 B2617160 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922090-87-7

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2617160
CAS No.: 922090-87-7
M. Wt: 402.454
InChI Key: LUOLWBDUGFQYDW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms opposite each other. It also contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic indole and pyridazine rings, along with the various substituents. The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole and pyridazine rings are known to undergo various chemical reactions. For example, indoles can participate in electrophilic substitution reactions, while pyridazines can undergo reactions with nucleophiles at the 3-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups could make it more soluble in polar solvents .

Scientific Research Applications

Transformations and Synthetic Applications

  • Ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates were prepared through a series of reactions starting with Michael addition, substitution, and cyclization. These processes highlight the compound's potential in synthesizing imidazolone derivatives with clean individual reactions in a one-pot sequence (Bezenšek et al., 2012).

Antimicrobial Applications

  • New quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate exhibited potential as antimicrobial agents against various bacteria and fungi, showcasing the versatility of ethyl derivatives in drug development (Desai et al., 2007).
  • Pyrimidine derivatives synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate were evaluated for their antimicrobial properties, indicating the compound's utility in creating products with potential antimicrobial applications (Farag et al., 2008).

Pharmacological Screening

  • 3, 4-Dihydropyrimidin-2-one derivatives, synthesized through a reaction involving ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates, showed significant antimicrobial activity against several bacterial and fungal species. This underscores the potential pharmaceutical applications of such compounds in treating infections (Dey et al., 2022).

Herbicidal and Antimitotic Activities

  • Synthesis of 4-(3-Trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, led to compounds with notable herbicidal activities. This research opens avenues for the development of new agrochemicals based on ethyl derivatives (Xu et al., 2008).
  • The exploration of ring analogues and derivatives of ethyl compounds as antimitotic agents with anticancer activity indicates the compound's potential in cancer treatment. The study showed that structural modifications could significantly impact biological activity, highlighting the importance of chemical structure in drug design (Temple & Rener, 1992).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Indole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its structure for increased potency and selectivity towards its target .

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-2-30-23(29)22-20(14-21(28)27(26-22)17-8-4-3-5-9-17)24-13-12-16-15-25-19-11-7-6-10-18(16)19/h3-11,14-15,24-25H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOLWBDUGFQYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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